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Compound of Interest

Compound Name:
N-(Amino-PEG3)-N-bis(PEG4-

Boc)

Cat. No.: B8104224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the trifunctional, branched

polyethylene glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG4-Boc). This molecule is a

valuable tool in drug development, particularly for the synthesis of Proteolysis Targeting

Chimeras (PROTACs), where precise control over linker architecture is crucial for therapeutic

efficacy.

Core Compound Data
N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal primary

amine and two Boc-protected secondary amines. This structure allows for sequential

conjugation, providing a versatile platform for constructing complex bioconjugates. The primary

amine serves as an initial attachment point, while the Boc groups can be removed under acidic

conditions to reveal two additional amine functionalities for further modification.
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Property Value Reference

CAS Number 2353409-57-9 [1]

Molecular Formula C₃₈H₇₆N₂O₁₅ [1]

Molecular Weight 805.02 g/mol [1]

Purity Typically >95%

Appearance White to off-white solid or oil

Solubility
Soluble in water, DMSO, DCM,

DMF

Storage Condition -20°C, desiccated

Applications in Drug Development
The unique branched structure of this linker is highly advantageous in the field of targeted

protein degradation. It is primarily used as a PEG-based PROTAC linker, connecting a target

protein-binding ligand (warhead) to an E3 ubiquitin ligase ligand.[1] The PEG spacers enhance

the solubility, stability, and pharmacokinetic properties of the resulting PROTAC molecule.[2]

The general workflow for synthesizing a PROTAC using this linker involves a modular, stepwise

approach:

Initial Conjugation: The primary amine of the linker is coupled to a carboxylic acid on either

the warhead or the E3 ligase ligand.

Boc Deprotection: The two Boc protecting groups are removed to expose the secondary

amines.

Final Conjugation: The newly freed amines are coupled to the second component of the

PROTAC.

This workflow is illustrated in the diagram below.
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Step 1: Initial Amide Coupling

Step 2: Boc Deprotection Step 3: Final Amide Coupling
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Warhead-(PEG3)-N-(PEG4-NH₂)₂
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Final PROTAC Molecule

E3 Ligand-COOH
(or Warhead-COOH)

HATU, DIPEA
DMF

Click to download full resolution via product page

Logical workflow for PROTAC synthesis.

Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in utilizing N-
(Amino-PEG3)-N-bis(PEG4-Boc) for PROTAC synthesis. These are representative

procedures and may require optimization for specific substrates.

Protocol 1: Initial Amide Coupling
This protocol describes the coupling of a molecule containing a carboxylic acid (Component A)

to the primary amine of the linker.

Reagents and Materials:
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Component A-COOH (e.g., warhead or E3 ligase ligand) (1.0 eq)

N-(Amino-PEG3)-N-bis(PEG4-Boc) (1.1 eq)

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous DMF (Dimethylformamide)

Standard glassware for organic synthesis under a nitrogen atmosphere

Procedure:

Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-

activate the carboxylic acid.

Add N-(Amino-PEG3)-N-bis(PEG4-Boc) to the reaction mixture.

Continue stirring the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl

acetate) and perform an aqueous workup. Wash sequentially with 5% LiCl solution,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the Boc-protected

conjugate.[1]

Protocol 2: Boc Deprotection
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This protocol details the removal of the two Boc protecting groups to expose the secondary

amines.

Reagents and Materials:

Boc-protected conjugate from Protocol 1

DCM (Dichloromethane), anhydrous

TFA (Trifluoroacetic acid)

Ice bath

Procedure:

Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1-0.2

M).

Cool the solution to 0°C using an ice bath.

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

Continue stirring for an additional 1-3 hours.

Monitor the reaction by LC-MS or TLC until the starting material is fully consumed.[3][4] For

TLC, the deprotected product will be more polar (lower Rf) than the starting material.

Upon completion, concentrate the mixture under reduced pressure to remove DCM and

excess TFA.

The resulting product will be the amine as its TFA salt, which can often be used directly in the

next step after thorough drying.

Protocol 3: Final Amide Coupling to a Protein
This protocol provides a general method for conjugating the newly exposed amine groups to a

protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid).
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Reagents and Materials:

Deprotected amine conjugate (TFA salt) from Protocol 2

Protein with accessible carboxyl groups

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-Hydroxysuccinimide)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Purification system (e.g., Size Exclusion Chromatography or dialysis cassettes)

Procedure:

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the

Activation Buffer.

Activation of Protein Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold

molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature

with gentle mixing.

Linker Conjugation: Dissolve the deprotected amine conjugate from Protocol 2 in the

Conjugation Buffer. Add a 10- to 20-fold molar excess of this solution to the activated protein.

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted

NHS esters. Incubate for 15-30 minutes.

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to

remove excess linker and reagents.[5]
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Experimental workflow for protein conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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